molecular formula C27H31N5O2S B14103711 1-(benzylthio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

1-(benzylthio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B14103711
M. Wt: 489.6 g/mol
InChI Key: GWAHANTWLMJURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzylthio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex heterocyclic compound that belongs to the triazoloquinazoline family.

Preparation Methods

The synthesis of 1-(benzylthio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple stepsCommon reagents used in these reactions include various alkylating agents, thiols, and cyclization catalysts .

Industrial production methods for such compounds are generally scaled-up versions of laboratory procedures, with optimizations for yield, purity, and cost-effectiveness. These methods often involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .

Mechanism of Action

The mechanism of action of 1-(benzylthio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves the inhibition of specific kinases, such as c-Met and VEGFR-2. These kinases play crucial roles in cell signaling pathways that regulate cell growth, survival, and angiogenesis. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and inhibit tumor growth .

Properties

Molecular Formula

C27H31N5O2S

Molecular Weight

489.6 g/mol

IUPAC Name

1-benzylsulfanyl-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

InChI

InChI=1S/C27H31N5O2S/c1-18(2)14-15-31-25(34)22-13-12-20(24(33)28-21-10-6-7-11-21)16-23(22)32-26(31)29-30-27(32)35-17-19-8-4-3-5-9-19/h3-5,8-9,12-13,16,18,21H,6-7,10-11,14-15,17H2,1-2H3,(H,28,33)

InChI Key

GWAHANTWLMJURT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.